molecular formula C19H30N2O3Si B1521791 N-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide CAS No. 1171920-37-8

N-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide

Cat. No. B1521791
M. Wt: 362.5 g/mol
InChI Key: LZUUGADYQQZQNM-UHFFFAOYSA-N
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Description

“N-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide” is a chemical compound with the molecular formula C19H30N2O3Si . It is a useful research chemical .

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

Related research focuses on the synthesis and functionalization of pyridine derivatives, demonstrating the importance of such compounds in organic synthesis. For instance, the control of the site of lithiation of 3-(aminomethyl)pyridine derivatives has been explored, showing that different lithiation conditions can lead to various substituted derivatives, useful in further chemical transformations (Smith et al., 2013). Similarly, the synthesis of complex substituted pyridines through side-chain lithiation of pyridines substituted in the 2- and 4-positions by acylaminomethyl groups emphasizes the role of these methodologies in accessing a wide range of functionalized pyridine cores (Smith et al., 2012).

Polymer Science and Material Chemistry

Research on novel polyimides containing tert-butyl side groups derived from unsymmetric di-tert-butylbenzene derivatives highlights the impact of bulky substituents on polymer properties, such as solubility, dielectric constants, and thermal stability. These materials are of interest for their low dielectric constants, high glass transition temperatures, and potential applications in electronics and coatings (Chern & Tsai, 2008), (Chern, Twu, & Chen, 2009).

Drug Discovery and Pharmacology

In the realm of pharmacology, compounds with structural similarities to N-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide are investigated for their biological activities. For example, the discovery of specific agonists of the alpha7 nicotinic acetylcholine receptor for potential treatment of cognitive deficits in schizophrenia showcases the medicinal chemistry applications of pyridine derivatives (Wishka et al., 2006). Another study highlights the development of orally active histone deacetylase inhibitors, indicating the therapeutic potential of pyridine-based compounds in cancer treatment (Zhou et al., 2008).

properties

IUPAC Name

N-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-7-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3Si/c1-18(2,3)17(22)21-14-9-10-20-15-11-13(24-16(14)15)12-23-25(7,8)19(4,5)6/h9-11H,12H2,1-8H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUUGADYQQZQNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C2C(=NC=C1)C=C(O2)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674083
Record name N-[2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-7-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide

CAS RN

1171920-37-8
Record name N-[2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]furo[3,2-b]pyridin-7-yl]-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171920-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-7-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide

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